2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
Description
Systematic Nomenclature and Molecular Formula
The compound 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol possesses a well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The primary identifier for this compound is registered as Chemical Abstracts Service number 886761-81-5. The molecular formula is definitively established as C9H8F4O, representing a total molecular weight of 208.15 grams per mole.
Multiple systematic names have been documented for this compound, reflecting different nomenclature conventions. The International Union of Pure and Applied Chemistry name is established as this compound. Alternative systematic designations include 2-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol and benzeneethanol,2-fluoro-3-(trifluoromethyl)-. The compound is also referenced as 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol in various chemical databases.
The structural identification is further supported by several molecular descriptors. The International Chemical Identifier string is documented as InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2. The corresponding International Chemical Identifier Key is recorded as SFTYBQIPZKIFOA-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System representation is provided as C1=CC(=C(C(=C1)C(F)(F)F)F)CCO.
Table 1: Systematic Identifiers for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 886761-81-5 |
| Molecular Formula | C9H8F4O |
| Molecular Weight | 208.15 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| International Chemical Identifier Key | SFTYBQIPZKIFOA-UHFFFAOYSA-N |
| Molecular Design Limited Number | MFCD06660360 |
| PubChem Compound Identifier | 17999364 |
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of this compound are governed by the spatial arrangement of its constituent atoms and the rotational freedom around specific bonds. The compound exhibits conformational flexibility primarily around the carbon-carbon bond connecting the phenyl ring to the ethanol chain. This rotational freedom allows for different spatial orientations of the hydroxyl-bearing ethyl group relative to the fluorinated aromatic system.
Computational studies utilizing density functional theory methods have provided insights into the preferred conformational states of fluorinated aromatic compounds. Research on similar systems indicates that the presence of multiple fluorine substituents on aromatic rings significantly influences conformational preferences through both steric and electronic effects. The trifluoromethyl group, being highly electronegative and sterically demanding, creates a substantial electronic influence on the aromatic system while also imposing spatial constraints.
The conformational landscape of this compound is particularly influenced by the positioning of the fluorine atom at the ortho position relative to the trifluoromethyl group. This arrangement creates a specific electronic environment that affects the rotational barriers around the aromatic ring-ethyl chain bond. Studies on related fluorinated aromatic systems have demonstrated that such substitution patterns can lead to preferential conformations that minimize unfavorable electronic interactions while maximizing stabilizing effects.
Computational analysis suggests that the compound likely adopts conformations where the ethanol chain extends away from the most sterically crowded region of the aromatic ring. The trifluoromethyl group, with its significant Van der Waals radius, creates a sterically hindered environment that influences the preferred orientations of the flexible ethanol moiety. These conformational preferences have important implications for the compound's interactions with other molecules and its overall chemical behavior.
Electronic Structure and Substituent Effects
The electronic structure of this compound is profoundly influenced by the presence of four fluorine atoms distributed across the molecular framework. The electronic effects arise from the highly electronegative nature of fluorine and the unique properties of the trifluoromethyl functional group. These substituents create substantial alterations in the electron distribution throughout the aromatic system and affect the overall molecular reactivity.
The trifluoromethyl group functions as a powerful electron-withdrawing substituent, exerting both inductive and field effects on the aromatic ring system. According to established Hammett substituent parameters, the trifluoromethyl group exhibits sigma meta values of 0.43 and sigma para values of 0.54, indicating strong electron-withdrawing character. This electron withdrawal significantly affects the electron density distribution in the aromatic ring, making the ring more electron-deficient and potentially altering its reactivity patterns.
The additional fluorine substituent at the ortho position to the trifluoromethyl group further enhances the electron-withdrawing effects. Fluorine exhibits Hammett sigma meta values of 0.34 and sigma para values of 0.06, demonstrating substantial inductive electron withdrawal. The combined effect of these two electron-withdrawing groups creates a highly electron-deficient aromatic system with altered nucleophilic and electrophilic reaction tendencies.
The electronic structure modifications extend beyond the aromatic ring to influence the ethanol functionality. The electron-withdrawing effects of the fluorinated aromatic system can affect the electronic properties of the hydroxyl group, potentially altering its hydrogen bonding capabilities and acidity. This electronic influence may manifest in modified physical properties such as boiling point, solubility characteristics, and chemical reactivity compared to non-fluorinated analogs.
Table 2: Electronic Properties and Substituent Effects
| Substituent | Hammett Sigma Meta | Hammett Sigma Para | Electronic Effect |
|---|---|---|---|
| Trifluoromethyl | 0.43 | 0.54 | Strong electron-withdrawing |
| Fluorine | 0.34 | 0.06 | Moderate electron-withdrawing |
| Combined Effect | Highly electron-deficient aromatic system | Enhanced electrophilic character |
Frontier molecular orbital analysis of related fluorinated aromatic compounds indicates that the presence of multiple fluorine substituents significantly alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These changes in frontier orbital energies affect the compound's electronic excitation properties and potential for participating in various chemical transformations.
Comparative Analysis with Structural Analogs
A comprehensive understanding of this compound requires comparison with structurally related compounds to elucidate the specific contributions of its unique substitution pattern. Several structural analogs provide valuable reference points for understanding how variations in fluorine positioning and substitution density affect molecular properties and behavior.
The compound 1-[3-(Trifluoromethyl)phenyl]ethanol serves as an important structural analog, differing primarily in the absence of the additional fluorine substituent and the positioning of the ethanol group. This compound exhibits a molecular weight of 190.16 grams per mole and displays different physical properties, including a boiling point of 206.9 degrees Celsius and a density of 1.249 grams per milliliter at 25 degrees Celsius. The comparison reveals the significant impact of the additional fluorine substituent on molecular weight and likely on other physical properties.
Another relevant structural analog is 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol, which represents a positional isomer where the trifluoromethyl group occupies the para position relative to the fluorine substituent. This compound shares the same molecular formula C9H8F4O and molecular weight of 208.16 grams per mole. The positional difference in substituent arrangement provides insights into how electronic and steric effects vary with substitution patterns on the aromatic ring.
The structural analog 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol represents another positional isomer with the trifluoromethyl group in the meta position relative to the fluorine. This compound maintains the same molecular formula and weight but exhibits different spatial arrangements that affect intermolecular interactions and physical properties. The comparison of these positional isomers demonstrates the importance of substitution patterns in determining molecular behavior.
Chiral analogs such as (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol provide additional comparative insights. These compounds differ in the positioning of the hydroxyl group and introduce stereochemical considerations that affect molecular recognition and biological activity. The chiral versions exhibit enhanced complexity in their three-dimensional structures and may display different physical and chemical properties despite similar molecular compositions.
Table 3: Comparative Analysis of Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C9H8F4O | 208.15 | Reference compound |
| 1-[3-(Trifluoromethyl)phenyl]ethanol | C9H9F3O | 190.16 | No additional fluorine |
| 2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol | C9H8F4O | 208.16 | Para-positioned trifluoromethyl |
| 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol | C9H8F4O | 208.16 | Meta-positioned trifluoromethyl |
| (1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | C9H8F4O | 208.15 | Chiral center, different hydroxyl position |
Research on fluorinated aromatic systems has demonstrated that the specific positioning of electron-withdrawing groups significantly affects molecular properties. Studies utilizing biotransformation methods have shown that the reduction of related acetophenone precursors to produce fluorinated alcohols can achieve high selectivity and yield. These findings suggest that the structural features of this compound make it a valuable synthetic target and intermediate.
The comparative analysis reveals that the unique substitution pattern of this compound, with both fluorine and trifluoromethyl groups in ortho positions, creates a distinctive electronic and steric environment. This arrangement distinguishes it from other isomers and analogs, potentially conferring unique properties that make it valuable for specific applications in chemical synthesis and molecular design.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBQIPZKIFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592354 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-81-5 | |
| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reduction of Ketones
One common method involves the reduction of a precursor ketone, such as 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetophenone, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically proceeds as follows:
- Dissolve the ketone in an appropriate solvent (e.g., ethanol or tetrahydrofuran).
- Add the reducing agent slowly under controlled temperature conditions.
- Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Purify the product via recrystallization or column chromatography.
This method yields high purity alcohols and is widely used due to its simplicity and efficiency.
Grignard Reaction
Another approach utilizes a Grignard reagent to introduce the ethyl group onto a fluorinated aromatic ring:
- Prepare the Grignard reagent (e.g., ethylmagnesium bromide) in anhydrous conditions.
- React the reagent with a fluorinated aromatic aldehyde, such as 2-fluoro-3-(trifluoromethyl)benzaldehyde.
- After completion, hydrolyze the intermediate with acidic water to obtain the target alcohol.
This method is particularly useful for synthesizing alcohols with complex substituents.
Catalytic Hydrogenation
Catalytic hydrogenation is employed to convert nitro or halogenated precursors into alcohols:
- Use a catalyst like palladium on carbon (Pd/C) in a hydrogen atmosphere.
- React 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetophenone under mild pressure and temperature conditions.
- Isolate the alcohol by distillation or extraction.
This technique offers excellent selectivity for alcohol formation without over-reduction.
Nucleophilic Substitution
Nucleophilic substitution reactions can also be used to prepare this compound:
- Start with a precursor containing leaving groups, such as halides.
- Treat it with nucleophiles like hydroxide ions or alkoxides in polar solvents (e.g., dimethylformamide).
- Heat the mixture to facilitate substitution and isolate the product.
This method allows for precise control over functional group placement.
Experimental Data
| Method | Starting Material | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reduction of Ketones | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetophenone | Sodium borohydride | 85–90 | >98 |
| Grignard Reaction | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Ethylmagnesium bromide | 75–80 | >95 |
| Catalytic Hydrogenation | Nitro-substituted precursor | Pd/C + H$$_2$$ gas | 80–85 | >98 |
| Nucleophilic Substitution | Halogenated aromatic precursor | Hydroxide ions | 70–75 | >95 |
Notes on Optimization
- Solvent Selection: Using dry solvents like tetrahydrofuran ensures better yields in Grignard reactions due to reduced moisture interference.
- Temperature Control: Maintaining low temperatures during reduction prevents side reactions and degradation of sensitive fluorinated compounds.
- Catalyst Recycling: In catalytic hydrogenation, recycling Pd/C reduces cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Pharmaceuticals
The pharmaceutical industry recognizes the potential of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol derivatives in drug development. Notably:
- Anti-inflammatory and Anti-allergic Agents : Compounds similar to this alcohol have been evaluated for their effectiveness in treating inflammatory and allergic conditions. Research indicates that the trifluoromethyl group significantly influences the compound's reactivity and binding properties, enhancing therapeutic effects.
-
Clinical Trials and Approvals :
- Five pharmaceutical products containing derivatives of this compound have received market approval.
- Several candidates are currently undergoing clinical trials, showcasing promising results in terms of safety and efficacy.
- Mechanism of Action : Studies have shown that fluorinated compounds exhibit improved potency against various biological targets due to their electronic properties. For instance, the addition of fluorine can lead to a significant increase in the efficacy of anti-parasitic agents .
Agrochemical Applications
In agrochemicals, derivatives of this compound are utilized for crop protection:
- Trifluoromethylpyridines : These compounds, derived from the alcohol, are effective against pests and have led to the development of over 20 new agrochemical products that have acquired ISO common names.
Organic Chemistry Applications
The compound serves as a specialized solvent in organic chemistry:
- Trifluoroethanol : Derived from this compound, trifluoroethanol is widely used as a solvent for various chemical reactions, particularly in oxidation processes involving sulfur compounds.
Biochemical Applications
In biochemistry, this compound has been found to competitively inhibit alcohol dehydrogenase, indicating its potential role in metabolic studies.
Case Study 1: Development of Anti-parasitic Agents
A study synthesized various derivatives of this compound to evaluate their effectiveness against Cryptosporidium. The results indicated that certain substitutions significantly enhanced potency, highlighting the importance of fluorine in drug design .
Case Study 2: Agrochemical Innovations
Research demonstrated that incorporating trifluoromethyl groups into pyridine structures improved pest resistance in crops. Over two dozen new products were developed from these findings, showcasing the compound's utility in agricultural applications.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and molecular weights of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol and related compounds:
*Calculated based on molecular formula C₉H₈F₄O.
Key Observations :
- Fluorine Positioning: The 2-F/3-CF₃ substitution in the target compound balances steric bulk and electron-withdrawing effects, whereas 2-(3,4,5-Trifluorophenyl)ethanol exhibits stronger electron deficiency .
- Functional Groups : Replacing -OH with -NH₂ (as in ) introduces basicity, altering solubility and reactivity.
- Non-Aromatic Analogs: 2,2,2-Trifluoroethanol lacks aromaticity, resulting in lower molecular weight and higher volatility .
Biological Activity
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a fluorinated organic compound with significant potential in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by a trifluoromethyl group and a hydroxyl moiety, enhances its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Chemical Formula : C₉H₉F₄NO
- Molecular Weight : 259.63 g/mol
- Structural Features : The presence of the trifluoromethyl group increases lipophilicity and may enhance binding affinity to biological targets, which is crucial for drug development.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activities, including anti-inflammatory and anti-allergic properties. The trifluoromethyl group plays a pivotal role in enhancing the compound's interaction with biological macromolecules.
Table 1: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-(3-Trifluoromethyl)phenyl ethanol | Contains a trifluoromethyl group | Anti-inflammatory properties | Lacks fluorine substitution on the ethyl chain |
| 2-Fluoro-4-(trifluoromethyl)phenol | Hydroxyl group on a fluorinated ring | Potential antibacterial activity | Different substitution pattern on the aromatic ring |
| 4-(Trifluoromethyl)phenol | Similar trifluoromethyl group | Antimicrobial properties | Does not contain fluorine on the ethyl chain |
The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity and binding properties. This modification can lead to improved therapeutic effects by facilitating interactions with various biological targets.
Case Studies
- Anti-inflammatory Activity : A study revealed that analogs of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The presence of fluorine atoms was correlated with enhanced potency, suggesting that fluorinated compounds can modulate inflammatory responses more effectively than their non-fluorinated counterparts .
- Antiviral Properties : Research has shown that fluorinated nucleosides derived from similar structures demonstrate potent antiviral activities against herpes simplex virus (HSV). For instance, trifluridine (a related compound) is used clinically for treating ocular infections caused by HSV, indicating the potential for developing antiviral therapies based on the structural framework of this compound .
- Agrochemical Applications : The trifluoromethylpyridine derivatives derived from this compound are utilized in crop protection, demonstrating its versatility beyond pharmaceuticals. Over 20 new agrochemicals containing this moiety have been developed, showcasing its efficacy in pest resistance .
Synthesis and Research Findings
The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group through electrophilic fluorination techniques. Various studies have focused on optimizing these synthetic pathways to enhance yield and purity while maintaining biological activity.
Table 2: Synthesis Overview
| Step Description | Methodology |
|---|---|
| Fluorination of aromatic precursors | Electrophilic fluorination |
| Hydroxylation to introduce alcohol group | Reduction reactions |
| Purification and characterization | Chromatographic techniques |
Q & A
(Basic) What are the typical synthetic methodologies for synthesizing 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol?
Answer:
Synthesis often involves nucleophilic substitution or aryl coupling reactions . For example:
- Step 1 : Reacting a fluorinated aryl halide (e.g., 2-fluoro-3-(trifluoromethyl)phenyl bromide) with a protected ethanol derivative (e.g., ethylene glycol under Mitsunobu conditions).
- Step 2 : Deprotection using acidic or basic conditions to yield the ethanol moiety.
Purification typically employs C18 reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product .
(Advanced) How can reaction conditions be optimized for introducing trifluoromethyl groups into aryl ethanol derivatives?
Answer:
- Fluorinating agents : Use potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO) to enhance nucleophilic fluorination efficiency.
- Catalysts : Diisopropylcarbodiimide (DIC) with 4-(dimethylamino)pyridine (DMAP) improves esterification yields in multi-step syntheses, as demonstrated in trifluoroethyl phosphonate syntheses .
- Temperature control : Maintain reactions at 0°C–25°C to minimize side reactions, as seen in bromoethanol coupling protocols .
(Basic) What spectroscopic techniques confirm the structure of this compound?
Answer:
- IR Spectroscopy : Identify C-F stretches (1050–1100 cm⁻¹) and O-H vibrations (3200–3600 cm⁻¹) .
- ¹H/¹³C NMR : Analyze aromatic proton splitting (δ 7.0–8.5 ppm for fluorinated phenyl rings) and ethanol CH₂/OH signals (δ 3.5–4.5 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., m/z 255 [M+H]⁺) and retention times (e.g., 0.81 minutes under SQD-FA05 conditions) .
(Advanced) What are the challenges in analyzing fluorinated aromatic alcohols using mass spectrometry?
Answer:
- Isotopic complexity : Fluorine (19F) introduces multiple isotopic peaks, requiring high-resolution MS for accurate mass determination (e.g., <5 ppm error).
- Fragmentation patterns : Trifluoromethyl groups stabilize carbocations, leading to unique cleavage pathways. Compare with reference spectra of analogous compounds (e.g., trifluoromethylpyridinyl methanol derivatives) .
(Basic) What safety precautions are critical when handling fluorinated ethanol derivatives?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers away from ignition sources (flammability hazard, per SDS for 2,2,2-trifluoroethanol analogs) .
(Advanced) How do electronic effects of trifluoromethyl groups influence aryl ring reactivity in nucleophilic substitutions?
Answer:
- Electron-withdrawing effect : The -CF₃ group deactivates the ring toward electrophilic substitution but activates positions ortho and para for nucleophilic attacks due to inductive withdrawal.
- Positional selectivity : In 2-fluoro-3-CF₃-substituted rings, steric hindrance at the 2-position directs reactions to the 4- or 5-positions. Computational modeling (DFT) is recommended to predict regioselectivity .
(Advanced) What strategies improve yields in multi-step syntheses of fluorinated ethanol derivatives?
Answer:
- Intermediate purification : Use flash chromatography after each step to remove unreacted starting materials (e.g., triethylamine hydrochloride byproducts) .
- Solvent optimization : Replace polar solvents (e.g., DMF) with THF or dichloromethane for better solubility of fluorinated intermediates .
(Basic) How can the purity of this compound be validated?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental analysis : Verify C, H, F, and O percentages (±0.3% theoretical values).
- Melting point : Compare with literature data for crystalline derivatives (e.g., acetate esters) .
(Advanced) What role does this compound play in medicinal chemistry?
Answer:
- Bioisostere : The -CF₃ group mimics -CH₃ in metabolic stability studies, enhancing drug half-life.
- Pharmacophore modification : Ethanol moieties improve solubility in lead compounds, as seen in benzothiazole-based antitubcular agents .
(Basic) What solvents are compatible with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
